molecular formula C14H16N2O B1452142 1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 1147202-67-2

1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1452142
CAS No.: 1147202-67-2
M. Wt: 228.29 g/mol
InChI Key: DIPLHWFWQJMQFR-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the pyrazole ring, which is further substituted with two methyl groups and an aldehyde group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the condensation of 2,4-dimethylphenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic and pyrazole rings may interact with biological receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-nitrile: Similar structure but with a nitrile group instead of an aldehyde.

Uniqueness

1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential biological activity. The combination of the 2,4-dimethylphenyl group and the pyrazole ring further enhances its chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3,5-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-9-5-6-14(10(2)7-9)16-12(4)13(8-17)11(3)15-16/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPLHWFWQJMQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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